(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol

Physicochemical profiling Distillation/purification Intermolecular interactions

Researchers requiring an enantiopure 5-chloropyridin-3-yl aminoethanol scaffold often face limited sourcing options with verified chiral integrity. This (S)-configured amino alcohol (CAS 1212923-30-2, ≥95% purity) resolves that gap. • Defined (S)-stereochemistry eliminates racemization risk in downstream chiral oxazolidinone, morpholine, or amino ether synthesis. • The 5-chloro substituent enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid SAR exploration. • Higher density (1.334 g/cm³) vs. des-chloro analog facilitates cleaner phase separations. Supplied as a research-grade building block with global shipping and batch-specific QC documentation.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B12843615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)C(CO)N
InChIInChI=1S/C7H9ClN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1
InChIKeyBNBFRQASNNSQOC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol


(S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol (CAS 1212923-30-2) is a chiral amino alcohol composed of a 5-chloropyridine ring attached at the 3-position to an aminoethanol backbone with defined (S)-configuration. Its molecular formula is C₇H₉ClN₂O (MW 172.61 g/mol). The compound is employed primarily as a high-value chiral synthon and building block in medicinal chemistry and organic synthesis . Predicted physicochemical properties include a boiling point of 349.6±37.0 °C, density of 1.334±0.06 g/cm³, and an acid dissociation constant (pKa) of 12.08±0.10 .

Why In-Class Compounds Cannot Substitute (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol Without Validation


Compounds within the chloropyridyl-aminoethanol family cannot be interchanged indiscriminately because the specific combination of (S)-stereochemistry, the 5-chloro substituent, and the 3-pyridyl attachment point collectively dictate hydrogen-bonding geometry, electron density on the pyridine ring, and steric accessibility at the reactive amino and hydroxyl sites. Even a shift of the chlorine atom from the 5- to another ring position, or replacement by hydrogen, alters the calculated lipophilicity, boiling point, and acid-base character , each of which can affect downstream reactivity, purification behavior, and biological target recognition. The evidence summarized below quantifies key differences that make substitution scientifically non-trivial.

Quantitative Evidence Guide for Selecting (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol


Chlorine Substitution Raises Boiling Point Relative to the Des-Chloro Analog

The 5-chloro substituent increases molecular weight and polarizable surface area, elevating the predicted normal boiling point from 317.5 °C (2-amino-2-(pyridin-3-yl)ethanol, des-chloro analog) to 349.6±37.0 °C . This 32 °C upward shift directly affects distillation cut points and vapor-phase handling during purification.

Physicochemical profiling Distillation/purification Intermolecular interactions

Chlorine Substitution Increases Liquid Density Compared to the Des-Chloro Congener

The predicted density of the title compound (1.334±0.06 g/cm³) is approximately 0.2 g/cm³ higher than the rough-estimate density of the des-chloro compound 2-amino-2-(pyridin-3-yl)ethanol (1.1315 g/cm³) . This difference is consistent with the greater mass and polarizability contributed by the chlorine atom.

Liquid handling Formulation Density

Predicted Acid Dissociation Constant (pKa) Distinguishes the Chloro-Substituted from the Parent Amino Alcohol

The predicted pKa of (S)-2-amino-2-(5-chloropyridin-3-yl)ethan-1-ol is 12.08±0.10 . While a directly measured pKa for the des-chloro comparator under identical conditions is not available, the electron-withdrawing chlorine is expected to lower the pKa of the pyridinium nitrogen relative to the parent compound. This shift alters the pH range over which the molecule exists in its neutral, free-base form, affecting extraction efficiency and salt stoichiometry.

Acid-base chemistry Salt formation Reactive extraction

Defined (S)-Enantiomer Purity vs. Racemic or Opposite Enantiomer Mixtures

Commercial suppliers list the (S)-enantiomer at a chemical purity of ≥95% [1] and up to 98% . The (R)-enantiomer and the racemate are offered under separate CAS numbers (e.g., 1213442-79-5 for the (R)-2-pyridyl isomer ), underscoring that stereochemistry is not incidental. In analogous pyridyl-aminoethanol growth-promotion agents, the individual enantiomers can differ in potency by many multiples [2]; while direct efficacy data for this specific compound are not publicly available, the precedent indicates that uncontrolled stereochemistry introduces an unquantified biological risk.

Chiral purity Enantioselective synthesis Quality control

Best Application Scenarios for (S)-2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol


Chiral-Pool Synthesis of 3,5-Disubstituted Pyridine Pharmacophores

The (S)-amino alcohol serves as an enantio-defined starting material for constructing 3,5-disubstituted pyridine-containing drug candidates. The chlorine at the 5-position provides a synthetic handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) while the (S)-amino alcohol moiety can be elaborated into chiral oxazolidinones, morpholines, or amino ethers without racemization risk. In contrast, the des-chloro analog lacks the halogen for functionalization, and the 2-pyridyl isomer presents a different vector for substitution that may not align with target binding-pocket geometry .

Physicochemical Property Tuning via Halogen Retention

The chlorine atom not only enables further chemical derivatization but also contributes to the compound's distinct liquid density (1.334 vs. 1.1315 g/cm³ for the des-chloro analog) and boiling point (349.6 vs. 317.5 °C). These differences alter solvent miscibility, distillation protocols, and handling properties. Process chemists can exploit the higher density for cleaner phase separations during aqueous work-ups and the higher boiling point for higher-temperature reactions that would not be accessible with the more volatile des-chloro congener .

Enantiopure Reference Standard for Chiral HPLC and SFC Method Development

The defined (S)-configuration at a purity of 95–98% allows this compound to serve as a chiral reference standard for method qualification. Its retention behavior on polysaccharide- or Pirkle-type chiral stationary phases can be used to benchmark column performance and validate enantiomeric excess (ee) determinations for related analogs. The known existence of the corresponding (R)-enantiomer and the racemic form (separate CAS numbers) provides a clear comparator set for peak assignment and resolution optimization .

Medicinal Chemistry Hit-to-Lead Exploration of Aminopyridine-Based Targets

Given the precedent that structurally related pyridyl aminoethanol compounds act as histamine H1-receptor ligands and growth-promotion agents with stereochemistry-dependent potency [1], this compound is well-positioned as a core scaffold for hit expansion. The 5-chloro-3-pyridyl attachment pattern is less common than the 2-pyridyl motif, potentially offering intellectual-property differentiation and novelty for lead series that require the nitrogen atom in a distinct spatial orientation relative to the amino alcohol side chain.

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